molecular formula C9H6BrF3O2 B14015093 3-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde

3-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde

Cat. No.: B14015093
M. Wt: 283.04 g/mol
InChI Key: UQKWLTCVLWVYEA-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H6BrF3O2. It is a derivative of benzaldehyde, featuring bromine, methoxy, and trifluoromethyl substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-methoxy-5-(trifluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters. The final product is purified through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group influence the reactivity of the benzaldehyde moiety. These substituents can affect the compound’s electrophilic and nucleophilic properties, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties.

Properties

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

3-bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H6BrF3O2/c1-15-8-5(4-14)2-6(3-7(8)10)9(11,12)13/h2-4H,1H3

InChI Key

UQKWLTCVLWVYEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)C(F)(F)F)C=O

Origin of Product

United States

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